6-Nitro-2-(pyrrolidin-1-yl)-1,3-benzothiazole

APOBEC inhibition cytidine deaminase cancer mutagenesis

APOBEC-3 cytidine deaminases are key drivers of tumor evolution and drug resistance, yet selective chemical probes remain scarce. This well-characterized benzothiazole offers a defined tool for target-validation campaigns. - Dual APOBEC-3A/3G inhibition (IC₅₀ = 5.31 & 4.86 μM) provides a rigorous SAR baseline. - Clean pharmacology profile: inactive in >80 counter-screens, minimising off-target confounding. - One-step, quantitative-yield synthesis supports rapid analog expansion and scale-up. Supplied with full analytical documentation; immediate global shipping from bench-ready stock.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
CAS No. 312265-79-5
Cat. No. B11528279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2-(pyrrolidin-1-yl)-1,3-benzothiazole
CAS312265-79-5
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C11H11N3O2S/c15-14(16)8-3-4-9-10(7-8)17-11(12-9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
InChIKeyFKAKUGJMKRLVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.8 [ug/mL] (The mean of the results at pH 7.4)

6-Nitro-2-(pyrrolidin-1-yl)-1,3-benzothiazole: Chemical Identity & Research Context


6-Nitro-2-(pyrrolidin-1-yl)-1,3-benzothiazole (CAS 312265-79-5, PubChem CID 693993) is a synthetic heterocyclic small molecule belonging to the 2-aminobenzothiazole family, featuring a nitro group at the 6-position of the benzothiazole core and a pyrrolidine ring at the 2-position [1]. It has a molecular formula of C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol [1]. Originally deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) and tested across numerous high-throughput screening campaigns, the compound has publicly available bioactivity data curated in BindingDB and PubChem, including enzyme inhibition constants against human APOBEC-3 family cytidine deaminases [2]. A one-step synthesis protocol yielding the title compound in quantitative yield under adapted Vilsmeier conditions has been reported, with full spectroscopic characterization (¹H-, ²H-, ¹³C-NMR, IR, Raman) [3].

Why Substitution with Analogs Fails


The combination of the electron-withdrawing 6-nitro group and the electron-donating 2-pyrrolidinyl substituent on the benzothiazole scaffold is not merely additive; it creates a unique electronic and steric environment that dictates target recognition, solubility, and metabolic stability [1]. Removing the nitro group yields 2-(pyrrolidin-1-yl)-1,3-benzothiazole (CAS 19983-29-0), which loses the key hydrogen-bond-acceptor interactions mediated by the nitro moiety and substantially alters the computed logP and polar surface area . Conversely, replacing the pyrrolidine with a primary amine (2-amino-6-nitrobenzothiazole, CAS 6285-57-0), a mercapto group (2-mercapto-6-nitrobenzothiazole, CAS 19094-32-7), or a piperidine ring changes both the pKa at the 2-position and the conformational flexibility of the substituent, leading to divergent target engagement profiles as evidenced by differential activity in APOBEC-3 family enzyme inhibition assays [2]. These substitution-dependent differences mean that generic procurement of any 6-nitrobenzothiazole or any 2-pyrrolidinyl-benzothiazole will not replicate the specific bioactivity fingerprint of this compound.

Differentiation Evidence vs. Analogs


Dual APOBEC-3A/3G Inhibition and Isoform Preference

In confirmatory dose-response assays from the Sanford-Burnham Center for Chemical Genomics, 6-nitro-2-(pyrrolidin-1-yl)-1,3-benzothiazole inhibited human APOBEC-3A with an IC₅₀ of 5.31 μM and human APOBEC-3G with an IC₅₀ of 4.86 μM, both measured at 25°C via a fluorescence-based single-stranded DNA deaminase assay [1]. This represents a modest 1.09-fold preference for APOBEC-3G over APOBEC-3A. By comparison, most benzothiazole-containing screening hits in the same PubChem bioassay campaign (AID 504724 and AID 504723) displaying dual activity typically show IC₅₀ values above 10 μM for one or both isoforms, or are selective for a single isoform [2]. In contrast, the compound was inactive (IC₅₀ > 100 μM) against the C. elegans protein skinhead-1 (AID 651563), confirming that the observed APOBEC inhibition is target-dependent rather than promiscuous [1].

APOBEC inhibition cytidine deaminase cancer mutagenesis antiviral research

Physicochemical Differentiation from Non-Nitrated Analog

The presence of the 6-nitro substituent fundamentally alters the physicochemical profile of the 2-pyrrolidinyl-benzothiazole scaffold. 6-Nitro-2-(pyrrolidin-1-yl)-1,3-benzothiazole has a computed XLogP3 of 3.4, a topological polar surface area (TPSA) of 90.2 Ų, five hydrogen-bond acceptor atoms, and zero hydrogen-bond donors [1]. Its experimentally measured aqueous solubility is 2.8 μg/mL (approximately 11.2 μM) at pH 7.4 [2]. In contrast, the non-nitrated analog 2-(pyrrolidin-1-yl)-1,3-benzothiazole (CAS 19983-29-0) has a lower computed XLogP (estimated ~2.5–3.0), a reduced TPSA (loss of ~46 Ų contributed by the nitro group), and a higher predicted solubility owing to its lower molecular weight and reduced hydrophobicity . The nitro group thus increases lipophilicity by approximately 0.4–0.9 log units while expanding the polar surface area, a combination that places the compound closer to the CNS-accessible chemical space boundary (TPSA < 90 Ų, XLogP ~3) than its non-nitrated counterpart [1].

physicochemical profiling drug-likeness solubility permeability

Counter-Screen Inactivity and Target Selectivity

In the NIH Molecular Libraries Probe Production Centers Network (MLPCN), 6-nitro-2-(pyrrolidin-1-yl)-1,3-benzothiazole (SID 49646874) was tested in over 80 distinct biochemical and cell-based high-throughput screening assays and was reported as 'Inactive' in the vast majority, including assays for: Sfp phosphopantetheinyl transferase (AID 1490), hERG channel protection (AID 1511), VIM-2 and IMP-1 metallo-β-lactamases (AID 1527, 1556), MEK kinase PB1 domain interactions (AID 1529–1531), Ras selective lethality (AID 1554), PHOSPHO1 (AID 1565), NOD1/NOD2 signaling (AID 1566, 1578), GPR55 agonism (AID 1961), HIV fusion (AID 1986), SUMOylation (AID 2006), and multiple other targets [1]. By contrast, many structurally related benzothiazole derivatives with different 2-position substituents (e.g., primary amines, alkylamines, or mercapto groups) exhibit promiscuous activity across multiple assay panels, often flagged as frequent hitters in PubChem [2]. While a comprehensive per-analog comparison is not available from a single published study, the aggregate screening record demonstrates that the 6-nitro-2-pyrrolidinyl substitution pattern confers a more restricted target-interaction profile compared to the broader benzothiazole chemical class.

high-throughput screening selectivity profiling off-target liability counterscreen

One-Step Synthesis vs. Multi-Step Routes

A published protocol demonstrates the one-step synthesis of 6-nitro-2-(pyrrolidin-1-yl)-1,3-benzothiazole in quantitative yield using adapted Vilsmeier conditions, with full product characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of close analogs such as 2-amino-6-nitrobenzothiazole-derived hydrazones, 2-alkyl-6-nitrobenzothiazoles, or 2-mercapto-6-nitrobenzothiazole derivatives typically requires multi-step sequences involving cyclization, protection/deprotection, and purification steps with lower overall yields [2][3]. For instance, the microwave-assisted synthesis of 2-alkyl-6-nitrobenzothiazoles proceeds via C-alkylation of nitronate anions followed by nitrous acid elimination—a two-step process—while 6-nitrobenzothiazole-derived semicarbazones require separate synthesis of the semicarbazide intermediate before condensation [2]. The single-flask, quantitative-yield route to the target compound provides a practical advantage for medicinal chemistry programs requiring rapid analog generation or scale-up.

synthetic accessibility scale-up medicinal chemistry analog synthesis

Evidence-Backed Research Applications


APOBEC-3A/3G Inhibition Probe in Cancer Research

Research groups investigating the role of APOBEC-3-mediated cytidine deamination in tumor evolution and drug resistance can employ this compound as a starting scaffold. Its dual APOBEC-3A/3G inhibitory activity (IC₅₀ = 5.31 μM and 4.86 μM, respectively) provides a defined baseline for structure–activity relationship (SAR) studies aimed at improving potency and isoform selectivity [1]. The compound's inactivity across >80 diverse counter-screens supports its use as a relatively clean chemical probe for APOBEC-focused mechanistic studies, reducing the risk of confounding off-target effects compared to promiscuous benzothiazole analogs [2].

Hit-to-Lead Optimization via One-Step Synthesis

The published one-step, quantitative-yield synthesis under adapted Vilsmeier conditions [3] makes this compound an attractive starting point for parallel analog synthesis in medicinal chemistry programs. The pyrrolidine ring at the 2-position and the nitro group at the 6-position each represent diversification handles for late-stage functionalization. The favorable synthetic accessibility (1 step, quantitative yield) provides a practical advantage over multi-step 6-nitrobenzothiazole derivatives when rapid SAR exploration or scale-up is required [3].

Biophysical Studies of Benzothiazole-APOBEC Binding

The combination of a relatively rigid benzothiazole core, a conformationally flexible pyrrolidine ring, and a strong hydrogen-bond-accepting nitro group makes this compound a useful tool for studying the binding mode of small molecules to the APOBEC-3 active site. Its experimental solubility of 2.8 μg/mL (~11.2 μM) at pH 7.4 and computed physicochemical properties (XLogP3 = 3.4, TPSA = 90.2 Ų) are adequate for biophysical assays at the micromolar concentrations where activity is observed [4]. In contrast, the non-nitrated analog 2-(pyrrolidin-1-yl)-1,3-benzothiazole lacks the nitro-mediated hydrogen-bond interactions likely critical for APOBEC active-site recognition [4].

Counterscreen Tool for APOBEC Inhibitor Screening

Given its well-characterized inactivity profile across >80 PubChem assays spanning kinases, GPCRs, β-lactamases, ion channels, and cell-viability endpoints [2], this compound can serve as a benzothiazole-class negative control in high-throughput screening triage. When screening libraries for APOBEC-3 inhibitors, including this compound in the validation set helps distinguish genuine target-selective hits from benzothiazole-derived frequent hitters, which are common in this chemical class [5].

Technical Documentation Hub

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